3,4-Dihydroxyphenylglycol
Overview
Description
3,4-Dihydroxyphenylglycol is a catecholamine metabolite primarily derived from the metabolism of norepinephrine. It is a significant compound in the study of sympathetic nervous system activity and is often measured in plasma to understand norepinephrine dynamics . This compound is also found in extra virgin olive oil and has been studied for its potential neuroprotective and antioxidant properties .
Mechanism of Action
Target of Action
3,4-Dihydroxyphenylglycol (DHPG) is a principal metabolite of norepinephrine (NE), a sympathetic neurotransmitter . It plays a critical role in regulating physiological processes and is commonly used as an index of sympathetic activity in healthy and diseased states .
Mode of Action
It is known to be a potent agonist of group metabotropic glutamate receptors (mglurs) . This suggests that DHPG may interact with these receptors, leading to changes in cellular signaling and function.
Biochemical Pathways
DHPG is involved in the tyrosine metabolism pathway . It provides insight into NE dynamics, offering an index of NE turnover . The measurement of both plasma NE and DHPG provides unique and complementary information about sympathetic activity .
Pharmacokinetics
It is known that dhpg is a metabolite of norepinephrine, suggesting that it is produced in the body during the metabolism of norepinephrine .
Result of Action
DHPG has been found to have neuroprotective effects. For example, it has been shown to reduce inflammation and oxidative stress in the pancreatic tissue and inhibit acinar cell autophagy in a rat model of severe acute pancreatitis . It achieves this by activating the mTOR pathway to inhibit acinar cell autophagy and alleviate severe acute pancreatitis .
Action Environment
The action of DHPG can be influenced by environmental factors. For instance, the presence of another extra virgin olive oil (EVOO) polyphenol, hydroxytyrosol (HT), can modify the effect of DHPG. The association of DHPG+HT in the same proportions, as found in EVOO, improved the neuroprotective and antioxidant effects of both polyphenols .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxyphenylglycol plays a significant role in biochemical reactions, particularly in the metabolism of catecholamines. It is produced through the deamination of norepinephrine by the enzyme monoamine oxidase (MAO) in the cytosol . This reaction results in the formation of this compound, which can further undergo conjugation reactions to form sulfate or glucuronide conjugates. The interactions of this compound with enzymes such as MAO highlight its importance in the regulation of catecholamine levels and the maintenance of neurotransmitter balance.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to possess neuroprotective properties, particularly in models of oxidative stress and neurodegenerative diseases . It influences cell signaling pathways by modulating the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing inflammation and oxidative damage . Additionally, this compound affects gene expression related to antioxidant defense mechanisms, further contributing to its protective effects on cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress . This compound also interacts with specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, this compound inhibits the degradation of IκBα, a protein that regulates the nuclear factor-kappa B (NF-κB) signaling pathway, thereby reducing inflammation . These interactions highlight the multifaceted molecular mechanisms through which this compound exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and improving neuronal survival . At higher doses, potential toxic or adverse effects may be observed. For instance, excessive doses of this compound can lead to increased oxidative stress and cellular damage, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to catecholamine metabolism. It is produced from norepinephrine through the action of monoamine oxidase and can be further metabolized to form conjugates such as sulfate or glucuronide derivatives . These metabolic pathways are crucial for the regulation of catecholamine levels and the maintenance of neurotransmitter homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytosol, where it interacts with various enzymes and biomolecules involved in catecholamine metabolism . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications or targeting signals. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylglycol can be synthesized through various methods. One common approach involves the reduction of 3,4-dihydroxyphenylacetaldehyde using sodium borohydride. Another method includes the enzymatic conversion of norepinephrine by monoamine oxidase .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as olive oil waste. The process includes organic extraction and high-performance liquid chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxyphenylglycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catecholamines.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catecholamines such as norepinephrine.
Substitution: Various substituted phenylglycol derivatives.
Scientific Research Applications
3,4-Dihydroxyphenylglycol has numerous applications in scientific research:
Comparison with Similar Compounds
Hydroxytyrosol: Another phenolic compound found in olive oil with antioxidant properties.
Tyrosol: A phenolic compound similar to hydroxytyrosol but with one less hydroxyl group.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar catechol structure.
Uniqueness: 3,4-Dihydroxyphenylglycol is unique due to its specific role as a norepinephrine metabolite and its presence in both biological systems and natural sources like olive oil. Its dual role in neurochemistry and as a natural antioxidant makes it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
4-(1,2-dihydroxyethyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWFVDWRVYDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865451 | |
Record name | (+/-)-3,4-Dihydroxyphenylglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxyphenylglycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000016 [mmHg] | |
Record name | Dihydroxyphenylethylene glycol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13154 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28822-73-3, 3343-19-9 | |
Record name | (±)-3,4-Dihydroxyphenylglycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28822-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxyphenylethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxyphenylglycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC92532 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-3,4-Dihydroxyphenylglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-4-(1,2-dihydroxyethyl)pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXYPHENYLGLYCOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH9K539KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydroxyphenylglycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 132 °C | |
Record name | 3,4-Dihydroxyphenylglycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.